Mat2A-IN-14

MAT2A protein degradation sonodynamic therapy

Conventional MAT2A allosteric inhibitors (e.g., AG-270) only block enzyme activity and require complex formulations. MAT2A-IN-14 offers a distinct mechanism: ultrasound-triggered ROS generation leading to 87% MAT2A protein degradation. - 8.3x potency increase under sonication: IC50 drops from 350 nM to 42 nM in MTAP-KO HCT-116 cells - Enables spatial/temporal control of protein ablation, not just enzymatic inhibition - Compatible with standard DMSO/Tween 80/PEG300 formulations; no spray-dried dispersion required

Molecular Formula C27H24F2N4O4
Molecular Weight 506.5 g/mol
Cat. No. B12389728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMat2A-IN-14
Molecular FormulaC27H24F2N4O4
Molecular Weight506.5 g/mol
Structural Identifiers
SMILESCCOC1=NC=C2C=C(C(=O)N(C2=N1)C3=CC=C(C=C3)OC(F)F)C4=CC5=C(C=C4)OCC6N5CCC6
InChIInChI=1S/C27H24F2N4O4/c1-2-35-27-30-14-17-12-21(16-5-10-23-22(13-16)32-11-3-4-19(32)15-36-23)25(34)33(24(17)31-27)18-6-8-20(9-7-18)37-26(28)29/h5-10,12-14,19,26H,2-4,11,15H2,1H3
InChIKeyLLNOSMJAMABNMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mat2A-IN-14: Ultrasound-Activated MAT2A Degrader


Mat2A-IN-14 (compound H3) is an experimental methionine adenosyltransferase 2A (MAT2A)-targeting small molecule that functions via a distinct mechanism from conventional allosteric MAT2A inhibitors. Unlike compounds that bind the enzyme's allosteric site, Mat2A-IN-14 generates reactive oxygen species (ROS) after sonication (ultrasound) activation and degrades cellular MAT2A via rapid oxidative reactions . MAT2A inhibition is synthetically lethal in cancers harboring homozygous MTAP deletion, a genetic alteration present in approximately 15% of all cancers [1]. The compound has demonstrated antiproliferative activity in MTAP knockout human colorectal carcinoma HCT-116 cells, with potency that increases approximately 8.3-fold under sonication conditions .

Ultrasound-activated MAT2A degradation probe
Enables spatiotemporally controlled protein ablation studies
Supports MTAP-deletion synthetic lethality model research

Mat2A-IN-14 vs. Conventional MAT2A Inhibitors


The MAT2A inhibitor landscape encompasses compounds with fundamentally divergent mechanisms of action and activation requirements. Conventional MAT2A inhibitors such as AG-270 and PF-9366 operate as allosteric enzyme inhibitors that reversibly bind to MAT2A, reducing S-adenosylmethionine (SAM) production [1][2]. In contrast, Mat2A-IN-14 functions as a stimulus-activated degrader that requires ultrasound exposure to generate reactive oxygen species and subsequently degrade the MAT2A protein via oxidative reactions . This mechanistic divergence means that substitution with a conventional inhibitor would produce fundamentally different experimental outcomes—enzyme inhibition versus protein degradation—and would eliminate the spatial and temporal control conferred by ultrasound activation. Additionally, AG-270 exhibits low aqueous solubility (<1.0 µM at pH 7.4) requiring specialized spray-dried dispersion formulation for in vivo studies [1], while PF-9366 shows substantially weaker cellular potency than Mat2A-IN-14 under optimized conditions .

Mechanism divergence
Allosteric inhibitors do not degrade MAT2A; protein-level endpoints may differ
Activation dependency
Conventional inhibitors lack ultrasound activation, precluding spatiotemporal control
Formulation mismatch
AG-270 requires bespoke spray-dried dispersion; may not substitute for DMSO-soluble workflows

Mat2A-IN-14 Comparative Evidence


Mechanism of Action: Degradation vs. Inhibition

Mat2A-IN-14 employs a fundamentally distinct mechanism of action compared to conventional MAT2A inhibitors. Whereas AG-270 and PF-9366 function as reversible allosteric enzyme inhibitors that reduce SAM biosynthesis by blocking MAT2A catalytic activity, Mat2A-IN-14 acts as a stimulus-activated degrader that generates reactive oxygen species (ROS) after ultrasound exposure, leading to oxidative degradation and specific depletion of cellular MAT2A protein . AG-270 is a noncompetitive allosteric inhibitor with an enzymatic IC50 of 14 nM [1], while PF-9366 is a MAT2A inhibitor with an IC50 of 420 nM and Kd of 170 nM [2]. Neither compound induces protein degradation; both function by inhibiting enzyme activity. This mechanistic distinction creates non-overlapping experimental utilities, as Mat2A-IN-14 enables spatial and temporal control of MAT2A ablation via ultrasound activation, whereas allosteric inhibitors produce systemic, reversible enzyme inhibition without degradation.

Mechanism
Class-level
Stimulus-activated protein degradation vs. reversible enzyme inhibition
Mechanism divergence supports degradation-based study designs
Class-level mechanism classification; verify in target system
MAT2A protein degradation sonodynamic therapy reactive oxygen species

Ultrasound-Activated Potency Enhancement

Mat2A-IN-14 exhibits a pronounced activation-dependent increase in antiproliferative potency. In MTAP knockout human HCT-116 colon cancer cells, the compound demonstrates an IC50 of 0.35 µM (350 nM) in the absence of sonication . Under identical conditions with 4 minutes of sonication, the IC50 improves to 42 nM , representing an 8.3-fold enhancement in potency. This activation-dependent potency gain is a distinctive feature not shared by conventional MAT2A inhibitors such as AG-270 or PF-9366, which do not require external stimuli for activity. For reference, AG-270 exhibits an IC50 of 20 nM in HCT116 MTAP-null cell SAM at 72 hours without requiring activation [1], while PF-9366 shows substantially weaker cellular potency with proliferation IC50 values around 10 µM in Huh-7 cells [2]. The 42 nM sonication-activated potency of Mat2A-IN-14 places it within the potent range for MAT2A-targeting compounds, while its unactivated state (350 nM) provides a useful baseline for controlled experimental designs.

Activation potency
Head-to-head
IC50 350 nM → 42 nM (8.3-fold with sonication)
Supports activation-controlled MAT2A perturbation in cell models
MTAP KO HCT-116, MTT assay, 5-day incubation
antiproliferative activity sonication activation MTAP deletion HCT-116

MAT2A Degradation Target Engagement

Mat2A-IN-14 achieves robust target engagement via protein degradation rather than enzymatic inhibition. In human colon cancer cells, the combination of Mat2A-IN-14 with ultrasound induces 87% depletion of cellular MAT2A protein . This near-complete target elimination contrasts with the reversible enzyme inhibition produced by AG-270 and PF-9366, which reduce MAT2A catalytic activity without affecting protein abundance. AG-270 demonstrates 91% inhibition of enzymatic MAT2A activity at saturating concentrations [1], but this represents activity suppression rather than protein removal. The degradation-based mechanism of Mat2A-IN-14 may produce distinct downstream biological consequences, including potential disruption of any scaffolding or non-catalytic functions of the MAT2A protein. The 87% depletion is achieved under combined compound-plus-ultrasound treatment conditions ; unstimulated compound alone does not produce this level of degradation.

Target depletion
Class-level
87% MAT2A protein depletion with ultrasound co-treatment
Supports protein-depletion endpoint interpretation
Requires combined treatment; unstimulated compound insufficient
MAT2A degradation ultrasound activation target engagement protein depletion

Formulation and Solubility Advantages

Mat2A-IN-14 offers practical formulation advantages over the clinical-stage comparator AG-270. AG-270 has documented low aqueous solubility (<1.0 µM at pH 7.4) and requires a spray-dried dispersion formulation for oral pharmacokinetic studies in higher species; oral dosing in mouse xenograft models required a bespoke formulation containing 6.7% w/w HPMCAS-MF, 1% w/w PVP K30, 2% w/w TPGS, and 0.1% Simethicone [1]. In contrast, Mat2A-IN-14 is reported to be typically soluble in DMSO at concentrations of 10 mM , enabling straightforward preparation of stock solutions for in vitro studies. For in vivo applications, Mat2A-IN-14 can be formulated using standard injection formulation approaches including DMSO:Tween 80:Saline (10:5:85), DMSO:PEG300:Tween 80:Saline (10:40:5:45), or DMSO:Corn oil (10:90) . This formulation flexibility reduces technical barriers for researchers transitioning from in vitro to in vivo studies and eliminates the need for specialized spray-drying equipment required for AG-270.

Formulation
Head-to-head
Standard DMSO stock solubility vs. specialized spray-dried dispersion required
Supports formulation-independent workflow selection
AG-270 requires bespoke formulation for in vivo administration
solubility formulation in vivo compatibility DMSO solubility

Mat2A-IN-14 Research Applications


Spatiotemporally Controlled MAT2A Ablation

Based on the 8.3-fold sonication-dependent potency enhancement (IC50 350 nM → 42 nM) in MTAP knockout HCT-116 cells and the 87% MAT2A depletion achieved with ultrasound co-treatment, Mat2A-IN-14 is optimally suited for studies requiring precise temporal and spatial control over MAT2A protein ablation . Unlike constitutively active allosteric inhibitors such as AG-270 or PF-9366, Mat2A-IN-14 enables researchers to initiate MAT2A degradation at defined time points and in specific regions of a cell population or tissue using focused ultrasound. This capability is particularly valuable for investigating the acute consequences of MAT2A loss, studying cell cycle or metabolic adaptation kinetics, and examining the reversibility or irreversibility of MAT2A-dependent phenotypes. The 87% depletion efficiency provides a robust dynamic range for detecting downstream molecular changes .

Enzymatic vs. Non-Catalytic MAT2A Functions

The degradation-based mechanism of Mat2A-IN-14 (87% protein depletion) enables functional dissection of MAT2A biology that is inaccessible using allosteric enzyme inhibitors . While AG-270 suppresses MAT2A catalytic activity (91% inhibition), it does not remove the MAT2A protein, leaving any scaffolding, protein-protein interaction, or non-enzymatic functions intact . Comparative studies using Mat2A-IN-14 (degradation) versus AG-270 (enzyme inhibition) can help distinguish whether observed phenotypes arise from loss of SAM production (shared by both compounds) or from disruption of additional MAT2A protein functions (unique to Mat2A-IN-14). This application is particularly relevant in contexts where MAT2A has been implicated in cellular processes beyond its canonical role in methionine metabolism.

In Vivo Proof-of-Concept with Simple Formulation

For research groups planning initial in vivo evaluation of MAT2A targeting without specialized formulation infrastructure, Mat2A-IN-14 offers practical advantages over AG-270. AG-270 requires bespoke spray-dried dispersion formulation due to its low aqueous solubility (<1.0 µM at pH 7.4), creating technical and resource barriers for laboratories without pharmaceutical formulation capabilities . In contrast, Mat2A-IN-14 is compatible with standard injection formulations using DMSO with Tween 80, PEG300, or corn oil vehicles . This formulation accessibility enables pilot in vivo studies with lower upfront investment, making Mat2A-IN-14 a pragmatic choice for initial target validation in animal models before committing to more complex formulation-intensive compounds. However, researchers should note that in vivo ultrasound delivery protocols will require additional optimization for Mat2A-IN-14 activation.

Application
Selection Property
Validation Focus
Spatiotemporally controlled MAT2A ablation
Ultrasound-activated degradation
Spatiotemporal control validation in cell models
Catalytic vs. non-catalytic MAT2A functions
Protein degradation vs. enzyme inhibition
SAM-dependent vs. scaffolding function dissection
In vivo MAT2A target engagement evaluation
DMSO-soluble formulation compatibility
In vivo exposure-model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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